molecular formula C15H20N6O B12784078 8-Cyclopentyl-3-methyl-6-propyl-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one CAS No. 135445-97-5

8-Cyclopentyl-3-methyl-6-propyl-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one

Cat. No.: B12784078
CAS No.: 135445-97-5
M. Wt: 300.36 g/mol
InChI Key: XLZCCEONHHHKNP-UHFFFAOYSA-N
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Description

8-Cyclopentyl-3-methyl-6-propyl-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a cyclopentyl group, a methyl group, and a propyl group attached to a triazolopyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Cyclopentyl-3-methyl-6-propyl-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to achieve efficient and scalable production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize the efficiency of each step .

Chemical Reactions Analysis

Types of Reactions

8-Cyclopentyl-3-methyl-6-propyl-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

8-Cyclopentyl-3-methyl-6-propyl-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 8-Cyclopentyl-3-methyl-6-propyl-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidines with different substituents. Examples include:

  • 8-Cyclopentyl-3-methyl-6-ethyl-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one
  • 8-Cyclopentyl-3-methyl-6-butyl-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one

Uniqueness

What sets 8-Cyclopentyl-3-methyl-6-propyl-6,7-dihydro-5H-1,2,4-triazolo(3,4-i)purin-5-one apart is its specific combination of substituents, which may confer unique chemical and biological properties.

Properties

CAS No.

135445-97-5

Molecular Formula

C15H20N6O

Molecular Weight

300.36 g/mol

IUPAC Name

8-cyclopentyl-3-methyl-6-propyl-9H-[1,2,4]triazolo[3,4-f]purin-5-one

InChI

InChI=1S/C15H20N6O/c1-3-8-20-13-11(14-19-18-9(2)21(14)15(20)22)16-12(17-13)10-6-4-5-7-10/h10H,3-8H2,1-2H3,(H,16,17)

InChI Key

XLZCCEONHHHKNP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C3=NN=C(N3C1=O)C)NC(=N2)C4CCCC4

Origin of Product

United States

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